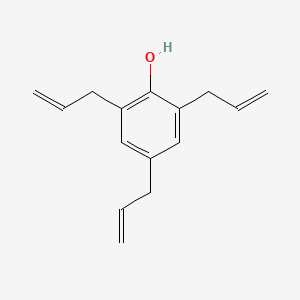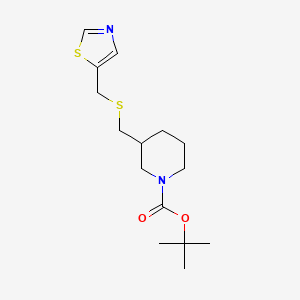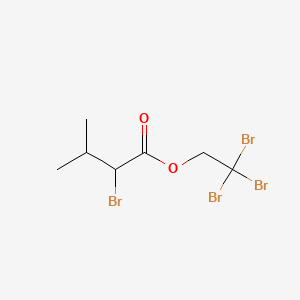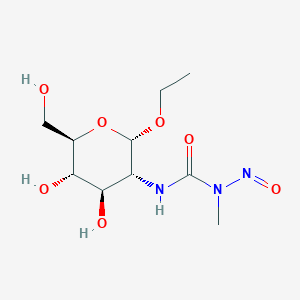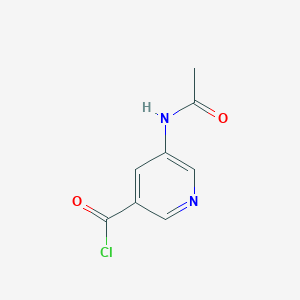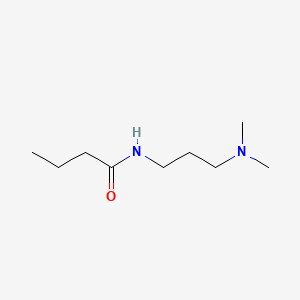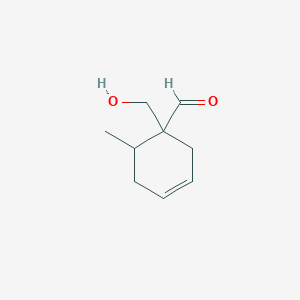
1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde is an organic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a cyclohexene ring with a carboxaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde can be achieved through several synthetic routes. One common method involves the hydroxymethylation of a suitable precursor, such as a cyclohexene derivative, using formaldehyde as a C1 synthon. This process often employs photocatalysis and a phosphine additive to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to drive the reaction efficiently. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)-6-methyl-3-cyclohexene-1-carboxylic acid.
Reduction: Formation of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
2,5-Diformylfuran: Contains two formyl groups and a furan ring.
5-Methylfurfural: Similar in structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde is unique due to its combination of a cyclohexene ring with both hydroxymethyl and carboxaldehyde functional groups
Propiedades
Número CAS |
321690-75-9 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8-4-2-3-5-9(8,6-10)7-11/h2-3,6,8,11H,4-5,7H2,1H3 |
Clave InChI |
VSZPYHIXSOSUQS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CCC1(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


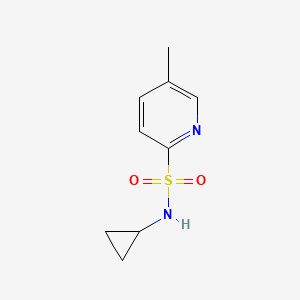
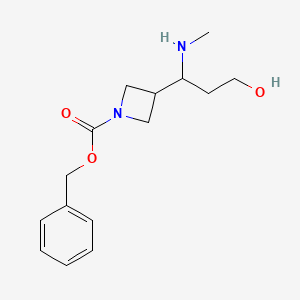
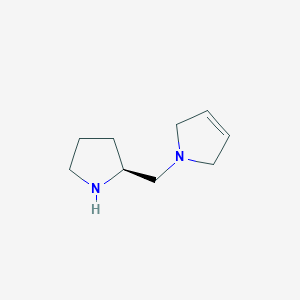
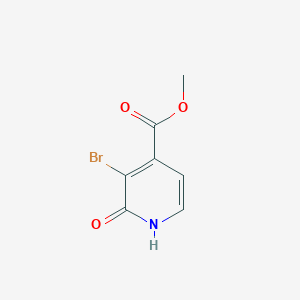
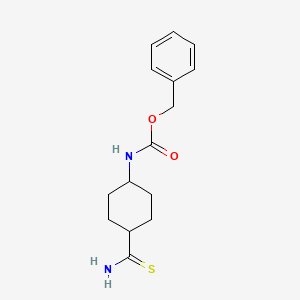

![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
